![molecular formula C16H17N5O3S B2566406 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 586992-91-8](/img/structure/B2566406.png)
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
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Description
This compound is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activity . The 1,2,4-triazole ring is a core structure in many pharmaceuticals and has been the subject of extensive research .
Synthesis Analysis
The synthesis of similar compounds often involves the alkylation of a 1,2,4-triazole thione with a substituted α-chloroacetamide in an alkaline medium . After crystallization, a white or light yellow crystalline substance is typically obtained .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a furan ring, and an acetamide group. The presence of these functional groups suggests that this compound may have interesting chemical properties and biological activities .Scientific Research Applications
Synthesis and Potential Biological Activities
Research into derivatives of 1,2,4-triazol, such as 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide, has demonstrated significant pharmacological potential. These compounds have been synthesized and evaluated for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For instance, the synthesis of pyrolin derivatives of this compound has led to the discovery of antiexudative properties, with some derivatives outperforming reference drugs in animal models (Chalenko et al., 2019).
Antimicrobial Activities
Another study focused on the synthesis, structural elucidation, and antimicrobial screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives. These compounds exhibited in-vitro antibacterial, antifungal, and anti-tuberculosis activity, showcasing the broad spectrum of antimicrobial potential of 1,2,4-triazole derivatives (MahyavanshiJyotindra et al., 2011).
Potential as Energetic Materials
Research on compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, related structurally to the target compound, has revealed their potential as insensitive energetic materials. These studies indicate the versatility of 1,2,4-triazole derivatives in creating materials with superior detonation performance compared to traditional explosives, further expanding the utility of these compounds beyond pharmaceutical applications (Yu et al., 2017).
Anticancer Activity
The synthesis and evaluation of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives have revealed significant anticancer activity, particularly against leukemia cell lines. This research highlights the potential of 1,2,4-triazole derivatives in developing new anticancer therapeutics (Horishny et al., 2021).
properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-2-23-12-7-4-3-6-11(12)18-14(22)10-25-16-20-19-15(21(16)17)13-8-5-9-24-13/h3-9H,2,10,17H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNZQMIFWFNNBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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